![molecular formula C6H12OS B14384099 Thiirane, [(1-methylethoxy)methyl]- CAS No. 89534-18-9](/img/structure/B14384099.png)
Thiirane, [(1-methylethoxy)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiirane, [(1-methylethoxy)methyl]- is a sulfur-containing heterocyclic compound. It is a derivative of thiirane, which is the simplest episulfide. Thiirane compounds are known for their high reactivity due to the strained three-membered ring structure. This particular derivative features a [(1-methylethoxy)methyl] group, which can influence its chemical behavior and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Thiirane, [(1-methylethoxy)methyl]- can be synthesized through various methods. One common approach involves the reaction of ethylene carbonate with potassium thiocyanate (KSCN). The KSCN is first melted under vacuum to remove water, and then it reacts with ethylene carbonate to produce thiirane .
Industrial Production Methods
In industrial settings, thiirane derivatives are often produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Thiirane, [(1-methylethoxy)methyl]- undergoes various types of chemical reactions, including:
Oxidation: Thiirane can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiirane to thiols.
Substitution: Thiirane can participate in nucleophilic substitution reactions, where the sulfur atom is attacked by nucleophiles.
Common Reagents and Conditions
Oxidation: Periodate is commonly used as an oxidizing agent for thiirane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines can react with thiirane to form 2-mercaptoethylamines.
Major Products Formed
Oxidation: Ethylene episulfoxide.
Reduction: Thiols.
Substitution: 2-Mercaptoethylamines, which are good chelating ligands.
Applications De Recherche Scientifique
Thiirane, [(1-methylethoxy)methyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of sulfur-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other materials due to its reactive nature.
Mécanisme D'action
The mechanism of action of thiirane, [(1-methylethoxy)methyl]- involves its high reactivity due to the strained three-membered ring. This strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions. The [(1-methylethoxy)methyl] group can influence the reactivity and selectivity of these reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiirane: The parent compound, known for its high reactivity and unpleasant odor.
Thietane: A four-membered sulfur-containing ring, less strained than thiirane.
Aziridine: The nitrogen analog of thiirane, known for its use in organic synthesis.
Uniqueness
Thiirane, [(1-methylethoxy)methyl]- is unique due to the presence of the [(1-methylethoxy)methyl] group, which can influence its chemical behavior and applications. This group can enhance the compound’s solubility, reactivity, and potential biological activity compared to its parent compound, thiirane.
Propriétés
Numéro CAS |
89534-18-9 |
|---|---|
Formule moléculaire |
C6H12OS |
Poids moléculaire |
132.23 g/mol |
Nom IUPAC |
2-(propan-2-yloxymethyl)thiirane |
InChI |
InChI=1S/C6H12OS/c1-5(2)7-3-6-4-8-6/h5-6H,3-4H2,1-2H3 |
Clé InChI |
CJWRLDCLBWCYGP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OCC1CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


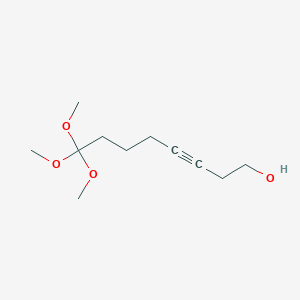
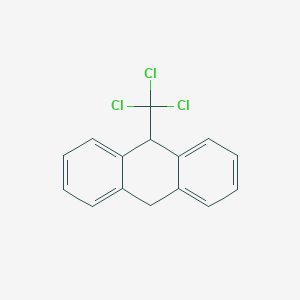
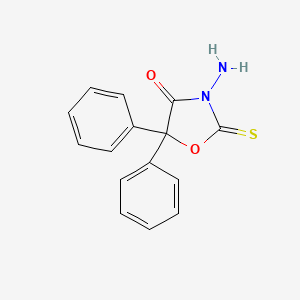
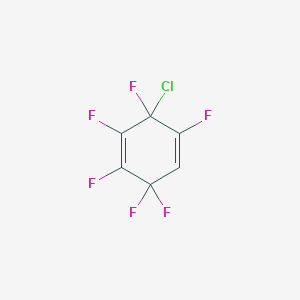

![(2R)-2-amino-3-[[(1R)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanyl-diphenylstannyl]sulfanyl-3-methylbutanoic acid](/img/structure/B14384043.png)
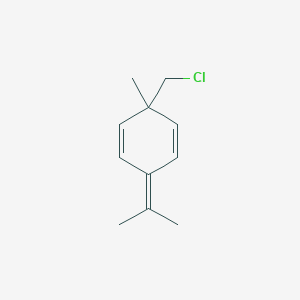
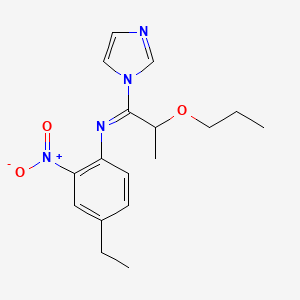


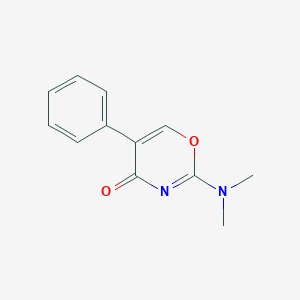
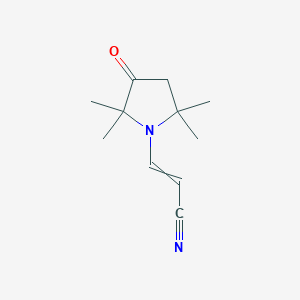

![1-[2-(2,5-Dichloro-4-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14384111.png)
